Boc-Asp(OBzl)-ONp
Overview
Description
“Boc-Asp(OBzl)-ONp” is a derivative of the amino acid Aspartic Acid . It is also known as N-(tert-Butoxycarbonyl)-L-aspartic acid 4-benzyl ester or Boc-L-aspartic acid 4-benzyl ester . It is used as a starting material for the enantiospecific synthesis of ®- (+)-Boc-iturinic acid (n -C 14), the L-aspartic series of thrombin inhibitors, and diketopiperazine tetrapeptides . It is also used in the preparation of a novel tricyclic dipeptide mimetic based on a [6 H ]-azepino indoline nucleus .
Synthesis Analysis
The synthesis of “Boc-Asp(OBzl)-ONp” involves the coupling of its carboxylate side chain to dipicolylamine . This yields the tridentate nitrogen donor ligand Boc-Asp(Dpa)-OBzl (-OBzl). The compound -OBzl contains three different carbonyl groups: a tertiary amide linkage .
Molecular Structure Analysis
The molecular formula of “Boc-Asp(OBzl)-ONp” is C16H21NO6 . It has a molecular weight of 323.34 . The InChI string is 1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(9-13(18)19)14(20)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19)/t12-/m0/s1 .
Physical And Chemical Properties Analysis
“Boc-Asp(OBzl)-ONp” has a density of 1.3±0.1 g/cm³ . Its boiling point is 609.9±55.0 °C at 760 mmHg . The vapor pressure is 0.0±1.7 mmHg at 25°C . The enthalpy of vaporization is 90.6±3.0 kJ/mol . The flash point is 322.6±31.5 °C . The index of refraction is 1.562 . The molar refractivity is 112.8±0.3 cm³ . It has 10 H bond acceptors, 1 H bond donor, 12 freely rotating bonds .
Scientific Research Applications
Transesterification and Amide Cis-Trans Isomerization : Boc-Asp(OBzl)-ONp was studied in the context of transesterification and amide cis-trans isomerization in complexes with zinc and cadmium. The research found that the Boc protecting group in Boc-Asp(OBzl)-ONp gives rise to two isomers and showed that these complexes undergo transesterification readily in certain conditions. It was also observed that the zinc complex is more reactive than the cadmium complex in these processes (Niklas, Zahl, & Alsfasser, 2007).
Suppression of Side Reactions in Peptide Synthesis : Another study focused on using β-phenacyl and β-p-nitrobenzyl esters to suppress side reactions during the treatment of aspartyl peptides with hydrogen fluoride. This method aims to maintain the integrity of peptides during synthesis, demonstrating the importance of protecting groups like Boc-Asp(OBzl)-ONp in peptide chemistry (Suzuki, Nitta, & Sasaki, 1976).
Applications in Peptide Dimerization and Affinity Purification : Boc-Asp(OBzl)-ONp was utilized in the treatment of tripeptide amides, leading to the synthesis of dimeric peptides cross-linked with gem-diamines. These findings highlight the role of Boc-Asp(OBzl)-ONp in peptide dimerization and its potential use in conjugation to affinity matrices for purification purposes (Shimohigashi, Kodama, Waki, & Costa, 1989).
Catalytic Actions in Hydrolytic Reactions : Research involving the synthesis of linear, cyclic, and polypeptides containing Boc-Asp(OBzl)-ONp demonstrated their use as catalysts in hydrolytic reactions. This study underscores the application of such compounds in catalysis, especially in specific biochemical processes (Nishi & Nakajima, 1982).
Synthesis of Oligopeptide by Papain in Organic Medium : A study explored the enzymatic synthesis of peptides in an organic medium using papain, where the addition of polyethylene glycol enhanced the enzyme's activity for synthesizing the peptide Boc-Gly-Asp(OBzl)OBzl. This demonstrates the potential of Boc-Asp(OBzl)-ONp in enzymatic peptide synthesis (Hirano, Terai, Gotō, & Nakajima, 1991).
Study of Peptide Models and Interactions : In a study on peptide models of electrostatic interactions in proteins, Boc-Asp(OBzl)-ONp was used in the synthesis of model peptides to simulate intramolecular electrostatic interactions. This research contributes to our understanding of the structural dynamics of proteins and the role of salt bridges (Sahal & Balaram, 1986).
Safety And Hazards
When handling “Boc-Asp(OBzl)-ONp”, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn. Contact with skin and eyes should be avoided. Formation of dust and aerosols should be prevented. Non-sparking tools should be used. Fire caused by electrostatic discharge steam should be prevented .
Future Directions
properties
IUPAC Name |
4-O-benzyl 1-O-(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8/c1-22(2,3)32-21(27)23-18(13-19(25)30-14-15-7-5-4-6-8-15)20(26)31-17-11-9-16(10-12-17)24(28)29/h4-12,18H,13-14H2,1-3H3,(H,23,27)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRBDGLUYWLXAX-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446267 | |
Record name | 4-Benzyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-L-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Asp(OBzl)-ONp | |
CAS RN |
26048-69-1 | |
Record name | 4-Benzyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-L-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.